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Compound of Interest

Compound Name:
1-Iodo-4-methoxy-2,3-

dimethylbenzene

Cat. No.: B103358 Get Quote

CAS Number: 17938-70-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Iodo-4-
methoxy-2,3-dimethylbenzene, a key building block in synthetic organic chemistry. This

document details its physicochemical properties, plausible synthetic routes, and its applications

in constructing more complex molecules, particularly in the burgeoning field of targeted protein

degradation.

Core Physicochemical and Computed Properties
1-Iodo-4-methoxy-2,3-dimethylbenzene is a polysubstituted aromatic compound. The

interplay of its iodo, methoxy, and dimethyl functionalities dictates its reactivity and potential

applications. The quantitative data for this compound are summarized below.
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Property Value

Molecular Formula C₉H₁₁IO

Molecular Weight 262.09 g/mol

Appearance Not specified, likely a solid or liquid

Melting Point 39-40 °C

Boiling Point 274.7 ± 28.0 °C at 760 mmHg

Density 1.6 ± 0.1 g/cm³

Purity Commonly available at ≥97%

Solubility
Expected to be soluble in common organic

solvents

LogP (calculated) 4.31

Spectroscopic Data Interpretation
While experimentally obtained spectra for 1-Iodo-4-methoxy-2,3-dimethylbenzene are not

readily available in the public domain, a theoretical interpretation based on the analysis of

structurally similar compounds can be provided.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methoxy protons (a singlet around 3.8 ppm), and the two methyl groups (two

singlets in the aliphatic region). The chemical shifts of the aromatic protons will be influenced

by the positions of the various substituents.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each

carbon atom in the molecule. The carbon atom attached to the iodine will be significantly

shielded (shifted to a lower ppm value) due to the heavy atom effect. The carbons attached

to the oxygen of the methoxy group and the methyl groups will be deshielded.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the

aromatic ring, and C-O stretching of the methoxy group.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound (262.09 g/mol ). The fragmentation pattern would likely

involve the loss of iodine, methyl, and methoxy groups.

Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of 1-Iodo-4-methoxy-2,3-
dimethylbenzene are provided below. These are generalized procedures and may require

optimization for specific laboratory conditions.

Plausible Synthesis via Electrophilic Iodination
A specific, detailed experimental protocol for the synthesis of 1-Iodo-4-methoxy-2,3-
dimethylbenzene is not readily available in the literature. However, a plausible route involves

the direct iodination of the precursor 1-methoxy-2,3-dimethylbenzene. The following is a

general procedure for the iodination of an activated aromatic ring, which can be adapted for

this synthesis.

Materials:

1-methoxy-2,3-dimethylbenzene

Iodine (I₂)

An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or N-Iodosuccinimide)

A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)

Sodium thiosulfate solution

Sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Standard laboratory glassware
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Procedure:

Dissolve 1-methoxy-2,3-dimethylbenzene in the chosen solvent in a round-bottom flask.

Add iodine to the solution and stir until it is fully dissolved.

Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic and

may require cooling.

Stir the reaction mixture at room temperature or with gentle heating until the starting material

is consumed (monitor by TLC).

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to

remove any unreacted iodine.

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 1-Iodo-4-
methoxy-2,3-dimethylbenzene.
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Synthetic Workflow for 1-Iodo-4-methoxy-2,3-dimethylbenzene

Start with 1-methoxy-2,3-dimethylbenzene

Dissolve in a suitable solvent

Add Iodine and an oxidizing agent

Stir at appropriate temperature

Monitor reaction by TLC

Quench with Sodium Thiosulfate

Reaction complete

Extract with organic solvent

Wash with NaHCO₃, Water, and Brine

Dry over MgSO₄ and concentrate

Purify by column chromatography

Obtain pure 1-Iodo-4-methoxy-2,3-dimethylbenzene

Click to download full resolution via product page

Plausible synthetic workflow for 1-Iodo-4-methoxy-2,3-dimethylbenzene.
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Application in Suzuki Cross-Coupling Reactions
1-Iodo-4-methoxy-2,3-dimethylbenzene is an excellent substrate for palladium-catalyzed

cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds.[1]

Materials:

1-Iodo-4-methoxy-2,3-dimethylbenzene

A boronic acid or boronate ester

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a Schlenk flask, add 1-Iodo-4-methoxy-2,3-dimethylbenzene, the boronic acid

derivative, the base, and the palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitor by TLC or GC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the organic layer and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired biaryl

product.

Application in Heck Cross-Coupling Reactions
This compound can also be utilized in Heck reactions to form substituted alkenes.[1]

Materials:

1-Iodo-4-methoxy-2,3-dimethylbenzene

An alkene

A palladium catalyst (e.g., Pd(OAc)₂)

A phosphine ligand (e.g., PPh₃ or a more specialized ligand)

A base (e.g., Et₃N, K₂CO₃)

A suitable solvent (e.g., DMF, acetonitrile, or toluene)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a Schlenk flask, add 1-Iodo-4-methoxy-2,3-dimethylbenzene, the palladium catalyst,

and the phosphine ligand.

Evacuate and backfill the flask with an inert gas.

Add the degassed solvent, the alkene, and the base via syringe.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the

starting material is consumed.

Cool the reaction to room temperature and filter off any inorganic salts.

Dilute the filtrate with water and extract with an organic solvent.
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Biological Relevance and Applications in Drug
Discovery
While there is no specific information in the public domain regarding the biological activity of 1-
Iodo-4-methoxy-2,3-dimethylbenzene itself, its classification as a "protein degrader building

block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that can induce the degradation of specific target

proteins. They consist of a ligand that binds to the target protein, a ligand that binds to an E3

ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3

ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation

of the target protein by the proteasome.

1-Iodo-4-methoxy-2,3-dimethylbenzene, with its reactive iodo group, can be readily

functionalized through cross-coupling reactions to incorporate it into the linker or the target-

binding ligand of a PROTAC.
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General Mechanism of PROTACs

PROTAC-mediated Protein Degradation

PROTAC
(containing a moiety derived from

1-Iodo-4-methoxy-2,3-dimethylbenzene)

Ternary Complex
(Target Protein-PROTAC-E3 Ligase)

Binds to

Target Protein E3 Ubiquitin Ligase

Ubiquitination of Target Protein

Proteasome

Recognized by

Degradation of Target Protein

Peptides

Click to download full resolution via product page

General mechanism of action for PROTACs.

Conclusion
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1-Iodo-4-methoxy-2,3-dimethylbenzene is a valuable and versatile building block in organic

synthesis. Its well-defined physicochemical properties and reactivity in key cross-coupling

reactions make it a compound of interest for researchers in synthetic chemistry and drug

discovery. While direct biological activity data is not available, its potential as a component in

the synthesis of targeted protein degraders highlights its importance in the development of

novel therapeutics. This guide provides a foundational understanding of this compound for

professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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